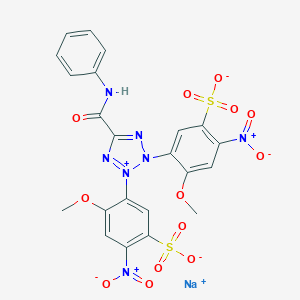
Thioridazine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioridazine N-oxide is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of thioridazine, a drug that has been used to treat schizophrenia and other psychiatric disorders. Thioridazine N-oxide has been found to have unique properties that make it useful in scientific research, particularly in the study of ion channels and other biological processes.
Mechanism of Action
Thioridazine N-oxide works by modulating the function of ion channels and other proteins in the cell. This compound has been found to interact with a number of different proteins and molecules, including potassium channels, calcium channels, and G-protein coupled receptors. By modulating the function of these proteins, thioridazine N-oxide can have a variety of effects on cellular function and signaling.
Biochemical and Physiological Effects
Thioridazine N-oxide has a number of biochemical and physiological effects in the cell. This compound has been found to modulate ion channel function, which can affect cellular signaling and communication. Thioridazine N-oxide has also been found to interact with other proteins and molecules in the cell, which can affect a variety of cellular processes.
Advantages and Limitations for Lab Experiments
Thioridazine N-oxide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and can be used in a variety of experimental settings. Thioridazine N-oxide is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of thioridazine N-oxide in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are a number of potential future directions for research on thioridazine N-oxide. One area of interest is the development of new synthetic methods for this compound, which could make it more accessible for use in scientific research. Another area of interest is the study of thioridazine N-oxide in different experimental settings, including in vivo studies and studies of its effects on different cell types and signaling pathways. Additionally, there is potential for the development of new drugs based on the properties of thioridazine N-oxide, particularly in the treatment of neurological and psychiatric disorders.
Synthesis Methods
Thioridazine N-oxide can be synthesized through a number of different methods, including oxidation of thioridazine using various reagents. One common method involves the use of hydrogen peroxide and acetic acid to oxidize thioridazine to thioridazine N-oxide. Other methods involve the use of different oxidizing agents, such as potassium permanganate or sodium hypochlorite.
Scientific Research Applications
Thioridazine N-oxide has been used in a variety of scientific research applications, particularly in the study of ion channels and other biological processes. This compound has been found to have unique properties that make it useful in these studies, including its ability to modulate ion channel function and its ability to interact with other proteins and molecules in the cell.
properties
CAS RN |
103827-30-1 |
|---|---|
Product Name |
Thioridazine N-oxide |
Molecular Formula |
C21H26N2OS2 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
10-[2-(1-methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfanylphenothiazine |
InChI |
InChI=1S/C21H26N2OS2/c1-23(24)14-6-5-7-16(23)12-13-22-18-8-3-4-9-20(18)26-21-11-10-17(25-2)15-19(21)22/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 |
InChI Key |
IDYOECPECKJFRF-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-] |
Canonical SMILES |
C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-] |
synonyms |
thioridazine N-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















